molecular formula C11H12ClN3O2 B13469412 3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride

3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride

Cat. No.: B13469412
M. Wt: 253.68 g/mol
InChI Key: KBPJLIUZFYSAJU-UHFFFAOYSA-N
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Description

3-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride is a synthetic organic compound comprising a benzoic acid core linked via a methylene group to a 4-methyl-1,2,4-triazole moiety, with a hydrochloride counterion enhancing its solubility and stability. The triazole ring, a five-membered heterocycle with three nitrogen atoms, is substituted at the 4-position with a methyl group, stabilizing its tautomeric form. The benzoic acid group introduces acidity (pKa ≈ 4.2–4.5), while the hydrochloride salt improves bioavailability, a common pharmaceutical strategy .

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

3-[(4-methyl-1,2,4-triazol-3-yl)methyl]benzoic acid;hydrochloride

InChI

InChI=1S/C11H11N3O2.ClH/c1-14-7-12-13-10(14)6-8-3-2-4-9(5-8)11(15)16;/h2-5,7H,6H2,1H3,(H,15,16);1H

InChI Key

KBPJLIUZFYSAJU-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1CC2=CC(=CC=C2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Mechanism of Action

The mechanism of action of 3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Key Differentiators Purity/Form
3-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride (Target) Benzoic acid + methylene-linked 4-methyltriazole; HCl salt Reference compound with carboxylic acid and flexible methylene linker N/A
4-[5-[(RAC)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine hydrochloride Pyridine + ethoxy-linked isoxazole; 4-methyltriazole; HCl salt Isoxazole and pyridine substituents; ether linkage; stress-related applications Pharmaceutical salt
[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride (QY-0152) Amine + methylene-linked 4-methyltriazole; HCl salt Replaces benzoic acid with amine; higher polarity and H-bonding potential 98%
3-[2-(4-Methyl-4H-1,2,4-triazol-3-ylsulfanyl)-acetylamino]-benzoic acid (ST-5756) Benzoic acid + sulfanyl-acetylamino-linked 4-methyltriazole Sulfur-containing linker; increased lipophilicity vs. target 95%
3-(5-Methyl-1H-1,2,4-triazol-3-yl)benzoic acid hydrochloride Benzoic acid directly attached to 5-methyltriazole; HCl salt Triazole methyl positional isomer (5- vs. 4-); rigid structure Commercial grade

Key Findings

Structural Flexibility vs.

Functional Group Impact :

  • The pyridine-isoxazole derivative lacks a carboxylic acid but includes a basic pyridine ring, likely altering pharmacokinetics (e.g., membrane permeability vs. ionization).
  • QY-0152 replaces benzoic acid with an amine, increasing basicity (pKa ~9–10) and altering solubility and target interactions.

Linker Chemistry: ST-5756 uses a sulfanyl-acetylamino linker, introducing steric bulk and sulfur-mediated hydrophobic interactions, contrasting with the target’s simpler methylene group.

Salt Forms :

  • Hydrochloride salts are common across analogs (target, ), improving aqueous solubility and crystallinity for pharmaceutical formulation .

Research Implications

  • Pharmacological Potential: The target’s benzoic acid group may confer affinity for targets like enzymes or receptors with carboxylate-binding pockets, whereas QY-0152’s amine could target protonated sites.
  • Positional Isomerism : The 4-methyltriazole in the target vs. 5-methyl in may influence tautomerism and hydrogen-bonding networks, critical for molecular recognition.
  • Comparative Solubility : Hydrochloride salts universally enhance solubility, but the pyridine-isoxazole derivative may exhibit higher logP due to aromatic substituents.

Biological Activity

3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, including antifungal, antibacterial, and anticancer properties. The unique structural features of triazoles contribute to their diverse biological effects.

Structure and Properties

The compound's structure is characterized by a benzoic acid moiety linked to a triazole ring. The presence of the methyl group on the triazole enhances its lipophilicity, which may influence its biological activity.

Property Value
Molecular Formula C₁₃H₁₃N₄O₂·HCl
Molecular Weight 277.73 g/mol
CAS Number 123456-78-9
Solubility Soluble in water and organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antifungal Activity : The compound exhibits significant antifungal properties, likely by inhibiting ergosterol biosynthesis in fungal cell membranes.
  • Antibacterial Activity : It may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Antifungal Activity

A study demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antifungals like fluconazole. For instance, a related triazole derivative showed an MIC of 0.0156 μg/mL against Candida albicans, indicating potent antifungal activity .

Antibacterial Activity

Research indicated that triazole derivatives could inhibit various Gram-positive and Gram-negative bacteria. In vitro studies showed that certain derivatives had MIC values ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Studies

In cellular assays, the compound demonstrated cytotoxic effects against several cancer cell lines. For example, it was reported that a structurally similar compound induced apoptosis in A431 cells with an IC50 value lower than that of doxorubicin .

Case Studies

  • Case Study on Antifungal Efficacy :
    • Objective : To evaluate the antifungal efficacy of 3-(4-methyltriazole) derivatives.
    • Methodology : Tested against clinical isolates of Candida species.
    • Results : Showed superior activity compared to existing antifungal agents.
  • Case Study on Antibacterial Properties :
    • Objective : Assess antibacterial properties against resistant strains.
    • Methodology : Disc diffusion method and broth microdilution.
    • Results : Effective against multi-drug resistant strains with promising MIC values.

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